Disuccinimidyl sulfoxide
Overview
Description
Disuccinimidyl sulfoxide is a chemical compound widely used as a protein cross-linking probe in mass spectrometry. It is known for its ability to form stable amide bonds with primary amine groups, making it a valuable tool in the study of protein-protein interactions. The compound contains two symmetric collision-induced dissociation-cleavable sites, which allow for the effective identification of cross-linked peptides based on their distinct fragmentation patterns .
Mechanism of Action
Target of Action
The primary target of this compound is proteins, specifically the lysine residues in proteins . The compound is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker .
Mode of Action
The compound interacts with its targets through a process known as crosslinking . It possesses two N-hydroxysuccinimide (NHS) esters that target lysine residues in proteins . The compound forms covalent bonds with these residues, effectively linking them together . This crosslinking can result in changes to the protein’s structure and function .
Biochemical Pathways
The compound affects the biochemical pathways involving protein-protein interactions (PPIs) . By crosslinking proteins, it can alter the interactions between them, potentially affecting the downstream effects of these pathways . The exact pathways affected would depend on the specific proteins being targeted.
Result of Action
The crosslinking action of the compound can result in changes to the structure and function of the targeted proteins . This can have various molecular and cellular effects, depending on the specific proteins involved and the nature of their interactions . For example, it could potentially disrupt or enhance certain protein-protein interactions, alter protein conformation, or affect protein stability .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and reactivity . Additionally, the presence of other molecules could influence its ability to reach and interact with its target proteins.
Biochemical Analysis
Biochemical Properties
The DSSO crosslinker interacts with proteins, specifically targeting lysine (Lys) residues . The nature of these interactions involves the formation of covalent bonds between the N-hydroxysuccinimide (NHS) esters of the DSSO crosslinker and the amine groups on the Lys residues .
Cellular Effects
The DSSO crosslinker can permeate cell membranes, allowing it to interact with intracellular proteins . It influences cell function by enabling the identification and analysis of PPIs, which play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The DSSO crosslinker exerts its effects at the molecular level through its two symmetrical C-S cleavable bonds adjacent to the central sulfoxide . Upon cleavage, these bonds yield tagged peptides that can be unambiguously identified by collision-induced dissociation in tandem MS .
Transport and Distribution
The DSSO crosslinker is capable of permeating cell membranes, allowing it to be transported and distributed within cells . Specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disuccinimidyl sulfoxide is synthesized through the reaction of N-hydroxysuccinimide with a sulfoxide-containing linker. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide, which facilitates the formation of the ester bonds between the N-hydroxysuccinimide and the sulfoxide linker .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Disuccinimidyl sulfoxide primarily undergoes substitution reactions with primary amine groups to form stable amide bonds. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester groups at each end of the sulfoxide linker .
Common Reagents and Conditions: The reaction with primary amines typically occurs in buffers with a pH range of 7-9. Common reagents used in these reactions include phosphate-buffered saline, HEPES, and carbonate buffers. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure efficient cross-linking .
Major Products: The major products formed from the reaction of this compound with primary amines are cross-linked peptides or proteins. These cross-linked products are stable and can be analyzed using mass spectrometry to identify protein-protein interactions .
Scientific Research Applications
Disuccinimidyl sulfoxide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Protein-Protein Interaction Studies: this compound is used to study protein-protein interactions by cross-linking proteins and analyzing the resulting complexes using mass spectrometry.
Structural Biology: The compound is used in structural biology to determine the three-dimensional structures of proteins and protein complexes.
Drug Discovery: In drug discovery, this compound is used to identify potential drug targets by studying the interactions between proteins and small molecules.
Comparison with Similar Compounds
Disuccinimidyl sulfoxide is similar to other cross-linking reagents such as disuccinimidyl suberate and disuccinimidyl dibutyric urea. it has unique features that make it particularly valuable in mass spectrometry applications:
Disuccinimidyl Suberate: This compound also contains N-hydroxysuccinimide ester groups but has a different linker structure.
Disuccinimidyl Dibutyric Urea: This compound contains a urea linker and is also used in mass spectrometry for cross-linking proteins.
The unique feature of this compound is its symmetric collision-induced dissociation-cleavable sites, which allow for the effective identification of cross-linked peptides in mass spectrometry. This makes it a valuable tool for studying protein-protein interactions and structural biology .
Biological Activity
Disuccinimidyl sulfoxide (DSSO) is a bifunctional cross-linker widely utilized in biochemistry and molecular biology for studying protein-protein interactions (PPIs) and structural biology. This article explores the biological activity of DSSO, emphasizing its mechanisms, applications, and research findings.
Overview of DSSO
DSSO is characterized by its MS-cleavable properties, which allow for the selective cross-linking of proteins through their primary amines, particularly lysine residues. The compound contains an N-hydroxysuccinimide (NHS) ester at each end of a 7-carbon spacer arm, making it effective for forming stable amide bonds with amine-containing molecules .
Key Features
- Reactive Groups : NHS ester (both ends)
- Reactivity : Rapid reaction with primary amines
- Membrane Permeability : Allows for intracellular cross-linking
- Purity : High-purity crystalline reagent (>90% by quantitative NMR)
- Solubility : Dissolves in organic solvents like DMF or DMSO
DSSO operates by forming covalent bonds with primary amines on proteins, leading to cross-linking that stabilizes protein complexes. This process is crucial for mass spectrometry (MS) applications, as it enables the identification and characterization of protein interactions in complex biological systems .
Applications in Research
DSSO has been extensively employed in various research contexts:
- Cross-Linking Mass Spectrometry (XL-MS) :
- In Situ Protein Complex Labeling :
- Structural Determination :
Case Study 1: In Situ Interaction Studies
A study optimized the use of DSSO in live human cells to label protein complexes, demonstrating its effectiveness in capturing transient interactions without disrupting cellular integrity. The protocol involved cross-linking proteins followed by quenching and subsequent proteolytic digestion for MS analysis .
Case Study 2: Protein Complex Characterization
Research utilizing DSSO has successfully characterized complex protein interactions within cellular environments. The study highlighted how MS-cleavable cross-linkers like DSSO can improve specificity in identifying domain partners among interacting proteins, enhancing our understanding of biological pathways .
Comparative Analysis
The following table summarizes key differences between DSSO and other common cross-linkers:
Feature | This compound (DSSO) | BS3 (Sulfo-DSS) | DSG |
---|---|---|---|
Solubility | Water-insoluble (requires DMF/DMSO) | Water-soluble | Water-soluble |
Membrane Permeability | Yes | No | Yes |
Cleavability | MS-cleavable | Non-cleavable | Non-cleavable |
Target Amino Acids | Primarily Lysine | Primarily Lysine | Primarily Lysine |
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSVVHDQSGMHAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCS(=O)CCC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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